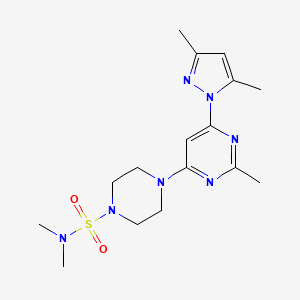
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide is a compound that belongs to the class of tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community . Various synthetic strategies for constructing the core scaffold have been discussed . For example, 59 derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . The InChI code is1S/C10H12N2O.ClH/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 212.68 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide has a wide range of applications in the scientific research field. It has been used as a model compound to study the structure and reactivity of isoquinoline derivatives, and has been used in the synthesis of a variety of compounds, including drugs, polymers, and dyes. This compound has also been used as a ligand in various catalytic reactions, and has been used in the synthesis of a variety of drugs, including analgesics, anti-inflammatory agents, and anti-cancer agents. In addition, this compound has been used in the synthesis of a variety of polymers, including polyurethanes and polycarbonates.
Wirkmechanismus
Target of Action
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide (THIQ) is an endogenous substance present in the mammalian brain . It interacts with dopamine (DA) receptors, specifically with the agonistic conformation .
Mode of Action
THIQ inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . It shifts dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation . THIQ also inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities, leading to increased monoamine neurotransmitter levels in the brain .
Biochemical Pathways
The primary biochemical pathway affected by THIQ involves dopamine metabolism. By inhibiting MAO-A and MAO-B enzymes, THIQ increases the levels of monoamine neurotransmitters in the brain . This shift in dopamine catabolism towards COMT-dependent O-methylation is a key aspect of its neuroprotective activity .
Pharmacokinetics
Its ability to inhibit mao enzymes and increase neurotransmitter levels suggests that it can cross the blood-brain barrier and exert effects within the central nervous system .
Result of Action
The primary result of THIQ’s action is neuroprotection. By inhibiting the formation of free radicals and shifting dopamine catabolism, it exhibits neuroprotective properties . It also antagonizes the behavioral syndrome produced by well-known neurotoxins .
Action Environment
The synthesis of thiq derivatives has been achieved using environmentally friendly methods , suggesting that the compound’s action may be influenced by environmental conditions during synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is commercially available. In addition, this compound is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of this compound is that it is not very soluble in water, and so it is difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of possible future directions for 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide. One possible future direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another possible future direction is the exploration of the structure-activity relationships of this compound and its derivatives. A third possible future direction is the development of new therapeutic applications for this compound and its derivatives. Finally, a fourth possible future direction is the exploration of the mechanism of action of this compound and its derivatives.
Synthesemethoden
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide can be synthesized by a variety of methods, including the reaction of 1,2,3,4-tetrahydroisoquinoline with a carboxylic acid, the reaction of 1,2,3,4-tetrahydroisoquinoline with an anhydride, and the reaction of 1,2,3,4-tetrahydroisoquinoline with an amide. The reaction of 1,2,3,4-tetrahydroisoquinoline with a carboxylic acid is the most common method of synthesis, and involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an acid in the presence of a catalyst. The reaction of 1,2,3,4-tetrahydroisoquinoline with an anhydride involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an anhydride in the presence of a catalyst. The reaction of 1,2,3,4-tetrahydroisoquinoline with an amide involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an amide in the presence of a catalyst.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide are largely unexplored. It is known that compounds of the 1,2,3,4-tetrahydroisoquinoline class interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that tetrahydroisoquinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that high doses of tetrahydroisoquinoline derivatives can cause some damage to dopaminergic neurons .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-4,9,12H,5-6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXSODIZVQALAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50458-88-3 |
Source


|
| Record name | 1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-bromophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911382.png)

![2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2911385.png)


![N-cyclopropyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2911389.png)
![Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2911390.png)

![5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole](/img/structure/B2911392.png)

![2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2911394.png)
![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine](/img/structure/B2911395.png)
